molecular formula C15H19N3OS B6131247 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine

4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine

Cat. No. B6131247
M. Wt: 289.4 g/mol
InChI Key: WFERNTJHRRGUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine is a chemical compound that has shown promising results in scientific research applications. It is a thiomorpholine derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine is not yet fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors in the body, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anticancer effects. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine in lab experiments include its low toxicity and high selectivity for certain enzymes and receptors. However, its moderate yield and complex synthesis process can be limiting factors for its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine. These include the exploration of its potential applications in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Further studies are also needed to elucidate its mechanism of action and to optimize its synthesis process for large-scale production.
Conclusion:
In conclusion, 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine is a promising compound that has shown potential applications in scientific research. Its complex synthesis process and moderate yield can be limiting factors for its use in large-scale experiments. However, its low toxicity and high selectivity for certain enzymes and receptors make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine involves a multistep process that includes the reaction of 2-phenylethylamine with thioacetic acid, followed by the reaction of the resulting intermediate with 2-nitropropanol. The final product is obtained by the reduction of the nitro group with hydrogen gas in the presence of a palladium catalyst. The yield of the synthesis process is reported to be moderate.

Scientific Research Applications

The compound has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

3-(2-phenylethyl)-5-(thiomorpholin-4-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-2-4-13(5-3-1)6-7-14-16-15(19-17-14)12-18-8-10-20-11-9-18/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFERNTJHRRGUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=NC(=NO2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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